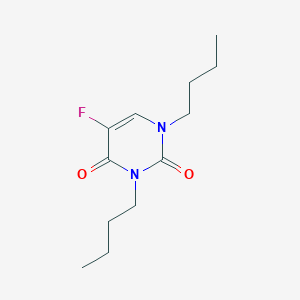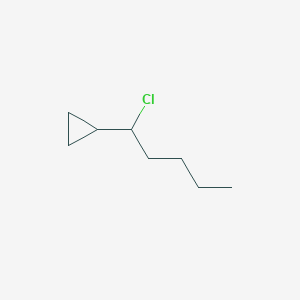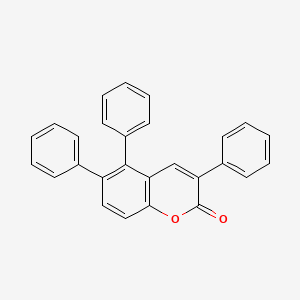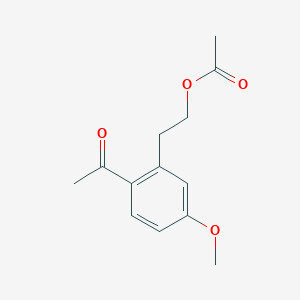![molecular formula C15H17O4P B14387539 [1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid CAS No. 89561-62-6](/img/structure/B14387539.png)
[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety substituted with a 3-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid typically involves the reaction of 3-methylphenol with phenylethyl bromide to form 1-(3-methylphenoxy)-1-phenylethane. This intermediate is then reacted with phosphorus trichloride (PCl3) and subsequently hydrolyzed to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to accelerate the reaction process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the phosphonic acid group, converting it to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenoxy derivatives
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting phosphatases.
Drug Development: It is explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Medicine:
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.
Therapeutics: Research is ongoing to explore its use in treating various medical conditions.
Industry:
Agriculture: The compound is investigated for its potential as a pesticide or herbicide.
Electronics: It is used in the fabrication of electronic components due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of [1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphinic acid
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphonate
Comparison:
- This compound is unique due to the presence of the phosphonic acid group, which imparts distinct chemical reactivity and biological activity.
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphinic acid has a similar structure but with a phosphinic acid group, leading to different reactivity and applications.
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphonate contains a phosphonate group, which affects its solubility and interaction with biological targets .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89561-62-6 |
|---|---|
Formule moléculaire |
C15H17O4P |
Poids moléculaire |
292.27 g/mol |
Nom IUPAC |
[1-(3-methylphenoxy)-1-phenylethyl]phosphonic acid |
InChI |
InChI=1S/C15H17O4P/c1-12-7-6-10-14(11-12)19-15(2,20(16,17)18)13-8-4-3-5-9-13/h3-11H,1-2H3,(H2,16,17,18) |
Clé InChI |
QGYZDTVQKJDIBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(C)(C2=CC=CC=C2)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)


![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)


![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)

![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)

